molecular formula C6416H9874N1688O1987S44 B1143277 利妥昔单抗 CAS No. 174722-31-7

利妥昔单抗

货号 B1143277
CAS 编号: 174722-31-7
分子量: Unspecified
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rituximab is a chimeric monoclonal antibody used to treat certain autoimmune diseases and types of cancer . It is used for non-Hodgkin lymphoma, chronic lymphocytic leukemia, rheumatoid arthritis, granulomatosis with polyangiitis, idiopathic thrombocytopenic purpura, pemphigus vulgaris, myasthenia gravis, and Epstein–Barr virus-positive mucocutaneous ulcers . It binds specifically to the CD20 antigen expressed on pre-B and consequently on mature B-lymphocytes of both normal and malignant cells, inhibiting their proliferation through apoptosis, CDC, and ADCC mechanisms .


Synthesis Analysis

The synthesis of Rituximab involves a series of minimization and equilibration phases . The process includes steps such as minimization, equilibration at a certain temperature with protein atoms kept at fixed positions, relaxing at a certain temperature by applying harmonic restraints only to the protein atoms, and gradual heating .


Molecular Structure Analysis

Rituximab is a chimeric monoclonal antibody against the protein CD20, which is primarily found on the surface of immune system B cells . When it binds to this protein it triggers cell death . The molecular weight of rituximab is 143,544 Da and is constituted of 1328 amino acids .


Chemical Reactions Analysis

Rituximab has been associated with infusion-related reactions . Most of these reactions occur within two hours of the medication being given and include symptoms such as rash, itchiness, low blood pressure, and shortness of breath .


Physical And Chemical Properties Analysis

Rituximab is a chimeric monoclonal antibody directed at CD20 positive B lymphocytes resulting in cell-mediated apoptosis . Its chemical formula is C6416H9874N1688O1987S44 and its molecular weight is 143857.63 .

科学研究应用

    Diffuse Large B-Cell Lymphoma

    • Application : Rituximab has improved outcomes in all B-cell malignancies, including diffuse large B-cell lymphoma .
    • Method : The drug is administered intravenously, targeting CD20 positive B cells .
    • Results : The treatment has shown to reduce tumor burden .

    Follicular Lymphoma

    • Application : Rituximab has been used to treat follicular lymphoma, a type of non-Hodgkin lymphoma .
    • Method : Similar to the treatment of diffuse large B-cell lymphoma, Rituximab targets CD20 positive B cells .
    • Results : The drug has shown to improve patient outcomes .

    Chronic Lymphocytic Leukemia

    • Application : Rituximab has been used in the treatment of chronic lymphocytic leukemia .
    • Method : Rituximab targets CD20 positive B cells, which are prevalent in this type of leukemia .
    • Results : The treatment has shown to improve patient outcomes .

    Rheumatoid Arthritis

    • Application : Rituximab has been approved for the treatment of rheumatoid arthritis refractory to anti-tumor necrosis factor therapies .
    • Method : The drug is administered intravenously, targeting CD20 positive B cells .
    • Results : The treatment has shown to improve patient outcomes .

    Relapsing-Remitting Multiple Sclerosis

    • Application : Rituximab has been used in the treatment of relapsing-remitting multiple sclerosis .
    • Method : Rituximab targets CD20 positive B cells, which are thought to play a role in this disease .
    • Results : The treatment has shown to improve patient outcomes .

    Pemphigus

    • Application : Rituximab has been used in the treatment of pemphigus, a group of rare skin disorders .
    • Method : Rituximab targets CD20 positive B cells, which are thought to play a role in this disease .
    • Results : The treatment has shown to improve patient outcomes .

    B-Cell Acute Lymphoblastic Leukemia (B-ALL)

    • Application : Rituximab has been used in the treatment of B-Cell Acute Lymphoblastic Leukemia (B-ALL). CD20 is present on approximately 30 to 50 percent of B-ALL blasts .
    • Method : Rituximab targets CD20 positive B cells, which are prevalent in this type of leukemia .
    • Results : The addition of rituximab into multiagent chemotherapy frontline ALL regimens was a logical strategy to improve the outcome for patients with CD20-positive B-ALL .

    Minimal Change Disease

    • Application : Rituximab has been increasingly used in adult Minimal Change Disease (MCD) patients, especially in the treatment of refractory cases .
    • Method : Rituximab targets CD20 positive B cells, which are thought to play a role in this disease .
    • Results : The treatment has shown to improve patient outcomes .

    Modulating the Innate Immune System

    • Application : Multiple phase I and II clinical trials have been conducted evaluating strategies to improve rituximab anti-tumor activity by modulating the innate immune system .
    • Method : The specific methods of application and experimental procedures can vary based on the individual patient’s condition and the specific protocol followed by the healthcare provider .
    • Results : The treatment has shown to improve patient outcomes .

    Chronic Lymphocytic Leukemia (CLL)

    • Application : The currently ongoing FLAIR phase III trial includes 754 CLL patients given either the current standard of care FCR, ibrutinib plus rituximab, ibrutinib plus venetoclax, or ibrutinib alone .
    • Method : Rituximab targets CD20 positive B cells, which are prevalent in this type of leukemia .
    • Results : The treatment has shown to improve patient outcomes .

    Biosimilars

    • Application : Another imminent change in targeted lymphoma treatment is the multitude of biosimilars that are becoming available as rituximab’s patent expires .
    • Method : The specific methods of application and experimental procedures can vary based on the individual patient’s condition and the specific protocol followed by the healthcare provider .
    • Results : The widespread use of rituximab itself will likely continue, its biosimilars will increase global access to the therapy .

    CD20 Binding mAb Therapies

    • Application : In the past decade, two new anti-CD20 antibodies have been approved: ofatumumab, which binds a distinct epitope of CD20, and obinutuzumab, a mAb derived from rituximab with modifications to the Fc portion and to its glycosylation .
    • Method : These new anti-CD20 antibodies target CD20 positive B cells, which are prevalent in various types of leukemia .
    • Results : These treatments have shown to improve patient outcomes .

    Acquired Angioedema with C1-Inhibitor Deficiency

    • Application : Rituximab has been found to be safe and effective for the treatment of acquired angioedema with C1-inhibitor deficiency .
    • Method : Rituximab targets CD20 positive B cells, which are thought to play a role in this disease .
    • Results : The treatment has shown to improve patient outcomes .

    ANCA-Associated Vasculitis

    • Application : Rituximab has been used in the treatment of ANCA-associated vasculitis .
    • Method : Rituximab targets CD20 positive B cells, which are thought to play a role in this disease .
    • Results : The treatment has shown to improve patient outcomes .

    Autoimmune Hemolytic Anemia

    • Application : Rituximab has been used in the treatment of autoimmune hemolytic anemia .
    • Method : Rituximab targets CD20 positive B cells, which are thought to play a role in this disease .
    • Results : The treatment has shown to improve patient outcomes .

    Behçet’s Disease

    • Application : Rituximab has been used in the treatment of Behçet’s disease .
    • Method : Rituximab targets CD20 positive B cells, which are thought to play a role in this disease .
    • Results : The treatment has shown to improve patient outcomes .

    Bullous Pemphigoid

    • Application : Rituximab has been used in the treatment of bullous pemphigoid .
    • Method : Rituximab targets CD20 positive B cells, which are thought to play a role in this disease .
    • Results : The treatment has shown to improve patient outcomes .

    Castleman’s Disease

    • Application : Rituximab has been used in the treatment of Castleman’s disease .
    • Method : Rituximab targets CD20 positive B cells, which are thought to play a role in this disease .
    • Results : The treatment has shown to improve patient outcomes .

安全和危害

Rituximab can cause serious side effects that can lead to death, including fatal infusion-related reactions, severe mucocutaneous reactions, hepatitis B virus reactivation, and progressive multifocal leukoencephalopathy . It is unclear if use during pregnancy is safe for the developing fetus or newborn baby .

未来方向

T-cell redirecting therapies for B-cell non-Hodgkin lymphoma have shown promising results, with rituximab playing a significant role . The recent worldwide COVID-19 emergency and the possible increased risk of infection with this class of drugs have shed light on the use of rituximab as an alternative treatment option for MS management .

属性

CAS 编号

174722-31-7

产品名称

Rituximab

分子式

C6416H9874N1688O1987S44

分子量

Unspecified

同义词

Retuxin; Rituxan; Mabthera; Mab thera; Hsdb 7455; Unii-4F4X42syq6; Immunoglobulin G1; Rituximab (anti-CD20); Ig gamma-1 chain C region; Rituximab - 10mg/ml solution

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。